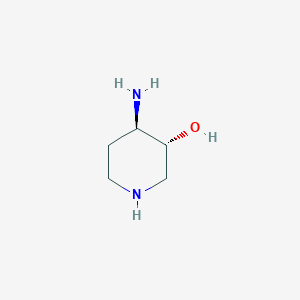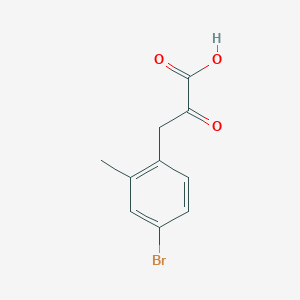
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO3. It is characterized by the presence of a bromine atom, a methyl group attached to a benzene ring, and a keto group on a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid typically involves the bromination of 2-methylphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and oxidation can enhance efficiency and safety, particularly when handling hazardous reagents like bromine.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of 3-(4-substituted-2-methylphenyl)-2-oxopropanoic acids.
Oxidation: Conversion to this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation, altering the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylphenyl isocyanate: Shares the bromine and methyl substituents but differs in the functional group.
4-Bromo-2-methylbenzoic acid: Similar aromatic structure but lacks the keto group.
2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid.
Uniqueness
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a keto group on a propanoic acid backbone. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
NTRVBEKQHAMGCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


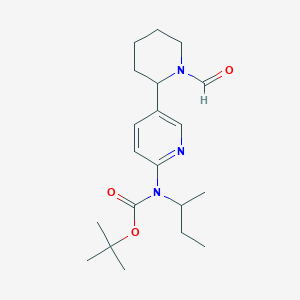

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

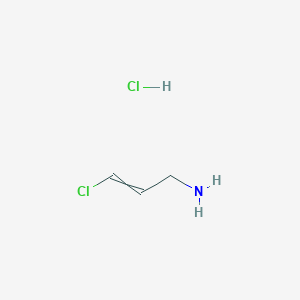
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
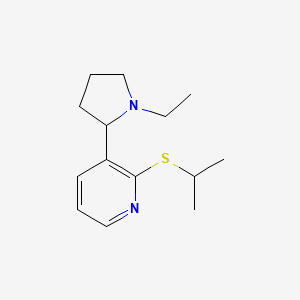
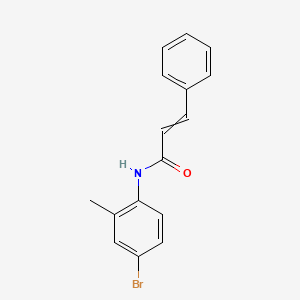
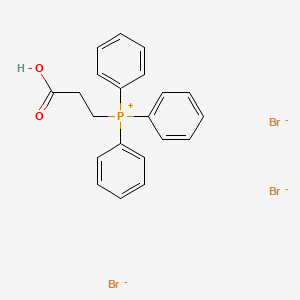


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
